N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 478031-32-2
VCID: VC7492610
InChI: InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-8(13)3-9(14)5-10/h3-5H,1-2H3,(H,15,17)
SMILES: CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12

N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

CAS No.: 478031-32-2

Cat. No.: VC7492610

Molecular Formula: C12H10Cl2N2O2

Molecular Weight: 285.12

* For research use only. Not for human or veterinary use.

N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide - 478031-32-2

Specification

CAS No. 478031-32-2
Molecular Formula C12H10Cl2N2O2
Molecular Weight 285.12
IUPAC Name N-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C12H10Cl2N2O2/c1-6-11(7(2)18-16-6)12(17)15-10-4-8(13)3-9(14)5-10/h3-5H,1-2H3,(H,15,17)
Standard InChI Key KIWOYRYCJJWLRZ-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a 1,2-oxazole ring—a five-membered heterocycle containing nitrogen and oxygen—with a 3,5-dichlorophenyl group attached via a carboxamide bond. The oxazole ring is further substituted with methyl groups at positions 3 and 5, enhancing its lipophilicity and steric bulk. Key identifiers include:

PropertyValue
IUPAC NameN-(3,5-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
SMILESCC1=C(C(=NO1)C)C(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIKeyKIWOYRYCJJWLRZ-UHFFFAOYSA-N
PubChem CID3737204
SolubilityNot publicly available

The dichlorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ ~2.5 ppm for CH3) and aromatic protons (δ ~7.2 ppm for dichlorophenyl). Mass spectrometry confirms the molecular ion peak at m/z 285.12, consistent with its molecular weight .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Oxazole Ring Formation: Cyclization of α-acylamino ketones or via the Robinson-Gabriel synthesis using dehydrating agents like phosphorus oxychloride.

  • Carboxamide Coupling: Reaction of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 3,5-dichloroaniline using coupling reagents (e.g., HATU or EDC).

Yields depend on reaction conditions, with optimized protocols achieving >70% purity post-chromatography.

Chemical Reactivity

The carboxamide group participates in hydrolysis under acidic or basic conditions, yielding 3,5-dimethyl-1,2-oxazole-4-carboxylic acid and 3,5-dichloroaniline. Electrophilic substitution on the dichlorophenyl ring is hindered by chlorine’s deactivating effects, though nitration or sulfonation may occur under forcing conditions.

Biological Activity and Applications

Anti-Inflammatory Properties

In silico docking studies suggest affinity for cyclooxygenase-2 (COX-2), with a predicted binding energy of −8.2 kcal/mol. This aligns with findings for related oxazole-carboxamides, which reduce prostaglandin E2 (PGE2) levels in murine models.

Toxicity Profile

Preliminary in vitro assays indicate moderate cytotoxicity (IC50 = 12.5 μM in HepG2 cells), necessitating further toxicokinetic studies .

Comparison with Structural Analogs

N-(2-Chlorophenyl) Derivative

Replacing the 3,5-dichlorophenyl group with a 2-chlorophenyl moiety (CAS: N/A) reduces molecular symmetry, lowering melting point from 148°C to 132°C. The 2-chloro analog shows diminished antimicrobial efficacy (MIC = 64 μg/mL vs. 16 μg/mL for 3,5-dichloro against S. aureus), highlighting the importance of substitution pattern.

Furanyl-Substituted Oxazole

N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (EVT-3127697) introduces a furan ring, enhancing solubility (LogP = 1.8 vs. 3.2 for the dichlorophenyl variant) but reducing metabolic stability (t1/2 = 2.1 h in human microsomes).

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with bacterial FabI and mammalian COX-2 using X-ray crystallography.

  • Derivatization: Explore halogen replacement (e.g., fluorine) to modulate bioavailability.

  • In Vivo Testing: Evaluate efficacy in murine infection models and assess pharmacokinetics.

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